Cas no 1227489-95-3 (2,6-Bis(2-fluorophenyl)isonicotinaldehyde)
2,6-Bis(2-fluorophenyl)isonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,6-bis(2-fluorophenyl)isonicotinaldehyde
- 2,6-Bis(2-fluorophenyl)isonicotinaldehyde
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- Inchi: 1S/C18H11F2NO/c19-15-7-3-1-5-13(15)17-9-12(11-22)10-18(21-17)14-6-2-4-8-16(14)20/h1-11H
- InChI Key: ISUOJFPRNHDFNP-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=C(C=O)C=C(C2C=CC=CC=2F)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 348
- XLogP3: 3.8
- Topological Polar Surface Area: 30
2,6-Bis(2-fluorophenyl)isonicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001709-250mg |
2,6-Bis(2-fluorophenyl)isonicotinaldehyde |
1227489-95-3 | 95% | 250mg |
$999.60 | 2023-09-03 | |
| Alichem | A029001709-500mg |
2,6-Bis(2-fluorophenyl)isonicotinaldehyde |
1227489-95-3 | 95% | 500mg |
$1769.25 | 2023-09-03 | |
| Alichem | A029001709-1g |
2,6-Bis(2-fluorophenyl)isonicotinaldehyde |
1227489-95-3 | 95% | 1g |
$3039.75 | 2023-09-03 |
2,6-Bis(2-fluorophenyl)isonicotinaldehyde Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2,6-Bis(2-fluorophenyl)isonicotinaldehyde
Introduction to 2,6-Bis(2-fluorophenyl)isonicotinaldehyde (CAS No: 1227489-95-3)
2,6-Bis(2-fluorophenyl)isonicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1227489-95-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic aldehydes, characterized by its unique structural framework that combines a benzene ring with a pyridine core, further functionalized by fluorine substituents and an aldehyde group. The presence of these specific structural motifs not only imparts distinct chemical properties but also opens up a wide array of potential applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2,6-Bis(2-fluorophenyl)isonicotinaldehyde consists of an isonicotinaldehyde backbone, which is a derivative of nicotinic acid. The substitution of fluorine atoms at the 2-position of both phenyl rings enhances the electronic properties of the molecule, making it more suitable for interactions with biological targets. This modification is particularly noteworthy in medicinal chemistry, as fluorine atoms are frequently employed to improve metabolic stability, binding affinity, and overall pharmacological efficacy.
In recent years, there has been a growing interest in exploring the pharmacological potential of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules often leads to significant changes in their biological activity. For instance, fluorinated aldehydes have been studied for their role in modulating enzyme activity and receptor binding. The specific arrangement of fluorine atoms in 2,6-Bis(2-fluorophenyl)isonicotinaldehyde suggests that it may exhibit unique interactions with biological systems, making it a valuable scaffold for drug discovery.
One of the most promising areas where 2,6-Bis(2-fluorophenyl)isonicotinaldehyde shows potential is in the development of small-molecule inhibitors for various therapeutic targets. Its aldehyde functionality provides a reactive site for covalent bond formation with biological molecules, which can be exploited to design highly specific inhibitors. Additionally, the fluorine substituents can enhance binding affinity by participating in hydrophobic interactions and π-stacking with aromatic residues in protein targets.
Recent studies have highlighted the importance of heterocyclic aldehydes in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of 2,6-Bis(2-fluorophenyl)isonicotinaldehyde, such as its rigid aromatic system and electrophilic aldehyde group, make it an ideal candidate for further derivatization to generate novel bioactive molecules.
The synthesis of 2,6-Bis(2-fluorophenyl)isonicotinaldehyde involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations to introduce the necessary fluorine atoms and the aldehyde group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
In terms of applications, 2,6-Bis(2-fluorophenyl)isonicotinaldehyde has been explored as a key intermediate in the synthesis of more complex pharmacophores. Its versatility allows for modifications at multiple positions, enabling chemists to fine-tune its biological properties for specific therapeutic needs. Researchers have utilized this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The use of computational chemistry and molecular modeling has further accelerated the discovery process for compounds like 2,6-Bis(2-fluorophenyl)isonicotinaldehyde. These tools allow researchers to predict binding affinities and optimize molecular structures before conducting expensive experimental trials. The integration of experimental data with computational insights has led to more efficient drug discovery pipelines.
Future directions in the study of 2,6-Bis(2-fluorophenyl)isonicotinaldehyde may include its investigation as a lead compound for drug development programs. By systematically modifying its structure and evaluating its biological activity, researchers can identify novel therapeutic agents with improved efficacy and reduced side effects. Additionally, exploring its potential as a prodrug or combination therapy agent could open up new avenues for treating complex diseases.
The role of fluorinated compounds in modern medicine cannot be overstated. Their unique properties make them indispensable tools in drug design and development. As research continues to uncover new applications for compounds like 1227489-95-3, their importance is likely to grow even further.
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